molecular formula C15H12N2O3 B15064824 (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol

Cat. No.: B15064824
M. Wt: 268.27 g/mol
InChI Key: RRQIGKJRWPBAFH-UHFFFAOYSA-N
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Description

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is an organic compound that features a nitro-substituted indole ring attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol typically involves the nitration of an indole derivative followed by a coupling reaction with a phenylmethanol derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the indole ring. The coupling reaction can be facilitated by using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions in batch or continuous flow reactors. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of (3-(5-Nitro-1H-indol-1-yl)phenyl)aldehyde or (3-(5-Nitro-1H-indol-1-yl)phenyl)carboxylic acid.

    Reduction: Formation of (3-(5-Amino-1H-indol-1-yl)phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-(5-Nitro-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(5-Amino-1H-indol-1-yl)phenyl)methanol: A reduced form of the compound with an amino group instead of a nitro group.

    (3-(5-Bromo-1H-indol-1-yl)phenyl)methanol: A halogenated derivative with a bromine atom on the indole ring.

    (3-(5-Methyl-1H-indol-1-yl)phenyl)methanol: A methyl-substituted derivative with a methyl group on the indole ring.

Uniqueness

(3-(5-Nitro-1H-indol-1-yl)phenyl)methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro-substituted indole ring and the phenylmethanol group provides a versatile scaffold for further chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

[3-(5-nitroindol-1-yl)phenyl]methanol

InChI

InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-9-14(17(19)20)4-5-15(12)16/h1-9,18H,10H2

InChI Key

RRQIGKJRWPBAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO

Origin of Product

United States

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